3-(furan-2-ylmethyl)-2,4-dioxo-N-(thiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
3-(furan-2-ylmethyl)-2,4-dioxo-N-(thiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that features a combination of furan, thiazole, and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-ylmethyl)-2,4-dioxo-N-(thiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a thiazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-ylmethyl)-2,4-dioxo-N-(thiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
3-(furan-2-ylmethyl)-2,4-dioxo-N-(thiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(furan-2-ylmethyl)-2,4-dioxo-N-(thiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.
Furan derivatives: Compounds with the furan ring, often used in pharmaceuticals and organic synthesis.
Pyrimidine derivatives: Widely studied for their roles in DNA and RNA synthesis and as therapeutic agents.
Uniqueness
3-(furan-2-ylmethyl)-2,4-dioxo-N-(thiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its combination of three different heterocyclic rings, which may confer distinct biological activities and chemical properties. This structural complexity makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-2,4-dioxo-N-(1,3-thiazol-2-yl)-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4S/c18-10(16-12-14-3-5-22-12)9-6-15-13(20)17(11(9)19)7-8-2-1-4-21-8/h1-6H,7H2,(H,15,20)(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFAEUVVMAPMKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C(=CNC2=O)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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